Cas no 916421-13-1 (tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate)

Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its piperidine core, functionalized with an amino group and a 2-fluorophenyl substituent, makes it valuable for constructing bioactive molecules, including CNS-targeting compounds. The Boc (tert-butoxycarbonyl) protecting group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. The fluorine atom contributes to metabolic stability and binding affinity in drug candidates. This compound is commonly employed in the development of receptor modulators and enzyme inhibitors, offering a balance of reactivity and selectivity for medicinal chemistry applications. Its well-defined structure ensures reproducibility in multi-step syntheses.
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate structure
916421-13-1 structure
Product name:tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
CAS No:916421-13-1
MF:C16H23FN2O2
Molecular Weight:294.364427804947
MDL:MFCD08751893
CID:5232926

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylic acid, 3-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
    • tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
    • MDL: MFCD08751893
    • インチ: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-12(14(18)10-19)11-6-4-5-7-13(11)17/h4-7,12,14H,8-10,18H2,1-3H3
    • InChIKey: BPEITXOHGGDNHI-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC=C2F)C(N)C1

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01096728-1g
tert-Butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1 95%
1g
¥6860.0 2024-04-17
Enamine
EN300-88746-1.0g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
1.0g
$1371.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363975-100mg
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1 95%
100mg
¥32583.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363975-500mg
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1 95%
500mg
¥28425.00 2024-04-25
Enamine
EN300-88746-2.5g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
2.5g
$2688.0 2023-09-01
Enamine
EN300-88746-0.05g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
0.05g
$1152.0 2023-09-01
Enamine
EN300-88746-0.5g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
0.5g
$1316.0 2023-09-01
Enamine
EN300-88746-1g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
1g
$1371.0 2023-09-01
Enamine
EN300-88746-10g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
10g
$5897.0 2023-09-01
Enamine
EN300-88746-0.25g
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
916421-13-1
0.25g
$1262.0 2023-09-01

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 関連文献

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-Butyl 3-Amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS: 916421-13-1)

The compound tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS: 916421-13-1) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This piperidine derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and pain management. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological potential, and investigating its role in the development of novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted an improved synthetic pathway for tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate, achieving a 78% yield through a palladium-catalyzed coupling reaction. The researchers emphasized the compound's structural flexibility, which allows for diverse modifications at the 3-amino and 4-aryl positions, making it a valuable scaffold for library synthesis. This advancement addresses previous challenges in scalability and purity that limited its industrial application.

In pharmacological research, this compound has shown promise as a precursor for sigma-1 receptor ligands. A team at Kyoto University recently demonstrated its conversion into potent sigma-1 agonists with potential applications in neuropathic pain treatment. The 2-fluorophenyl moiety appears crucial for receptor binding affinity, while the tert-butoxycarbonyl (Boc) protecting group enables selective functionalization at the piperidine nitrogen. These findings were presented at the 2024 International Symposium on Medicinal Chemistry.

Analytical characterization of 916421-13-1 has also seen progress, with new HPLC methods achieving >99.5% purity detection. Researchers at MIT developed a chiral separation protocol that resolves the compound's enantiomers, important given the differing biological activities of its stereoisomers. This methodological advancement supports quality control in pharmaceutical manufacturing where this intermediate is increasingly employed.

The compound's safety profile has been evaluated in recent toxicology studies. Data from in vitro assays indicate low cytotoxicity (IC50 > 100 μM in HEK293 cells), supporting its use in drug development pipelines. However, researchers caution that metabolic studies reveal potential hepatotoxicity of certain derivatives, necessitating careful structural optimization in downstream applications.

Looking forward, tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate continues to attract research interest as a building block for CNS-targeting drugs. Its combination of synthetic accessibility and structural features amenable to medicinal chemistry optimization positions it as a valuable tool in addressing unmet medical needs in neurology and psychiatry. Current clinical trials involving derivatives of this scaffold are expected to report results in 2025, potentially validating its therapeutic potential.

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